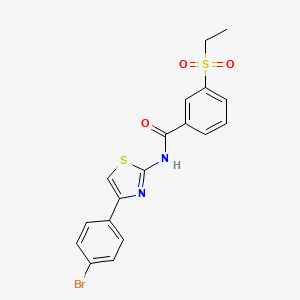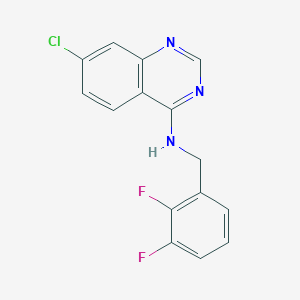
7-chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine
Descripción general
Descripción
7-Chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine is an organic compound belonging to the quinazolinamine family. It is a white crystalline solid that is slightly soluble in water and has the chemical formula C14H10ClF2N4. Its molecular weight is 305.7 g/mol. 7-Chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine has a variety of applications in the fields of chemistry, biochemistry and medicine.
Aplicaciones Científicas De Investigación
Antitumor Activity
Quinazoline derivatives, including 7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine, have been studied for their in vivo antitumor activity . In particular, compounds with the quinazoline pharmacophore have shown significant antitumor activity against Ehrlich ascites carcinoma (EAC) in Swiss albino mice . The research suggests that the amino group in the third position and the urea/thiourea group in the phenyl hydrazine ring in the third position of the quinazoline skeleton are crucial for anticancer action .
Anticancer Activity
Quinazoline and quinazolinone derivatives, including 7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine, have been found to exhibit anticancer activity . These compounds have been used in the treatment of various types of cancers, including lung and pancreatic cancers .
Antibacterial Activity
Quinazolinone and quinazoline derivatives have been studied for their antibacterial properties . The emergence of drug-resistant bacterial strains has led to an increasing need for the development of novel antibiotics, and quinazolinones have shown promise in this area .
Antifungal Activity
In addition to their antibacterial properties, quinazolinone and quinazoline derivatives have also been investigated for their antifungal activity .
Anti-inflammatory Activity
Quinazolinone and quinazoline derivatives have been found to exhibit anti-inflammatory activity . This makes them potential candidates for the treatment of conditions associated with inflammation .
Antimalarial Activity
Some 7-chloroquinoline derivatives have shown moderate antimalarial activity . This suggests that 7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine could potentially be used in the treatment of malaria .
Anticonvulsant Activity
Quinazolinone and quinazoline derivatives have been studied for their anticonvulsant activity . This suggests potential applications in the treatment of conditions such as epilepsy .
Anti-Parkinsonism Activity
Quinazolinone and quinazoline derivatives have also been investigated for their potential anti-Parkinsonism activity . This suggests that they could potentially be used in the treatment of Parkinson’s disease .
Mecanismo De Acción
Target of Action
Quinazoline derivatives have been reported to exhibit antiproliferative activities against various human cancer cell lines . This suggests that the compound may interact with targets involved in cell proliferation and survival.
Mode of Action
It has been suggested that quinazoline derivatives can inhibit the proliferation of cancer cells . This inhibition could be due to the interaction of the compound with its targets, leading to changes in cellular processes such as cell cycle progression, apoptosis, and cell migration .
Biochemical Pathways
Given the antiproliferative activity of quinazoline derivatives, it can be inferred that the compound may affect pathways related to cell cycle regulation, apoptosis, and cell migration .
Result of Action
Based on the reported antiproliferative activity of quinazoline derivatives, it can be inferred that the compound may induce cell cycle arrest, inhibit cell migration, and promote apoptosis in cancer cells .
Propiedades
IUPAC Name |
7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2N3/c16-10-4-5-11-13(6-10)20-8-21-15(11)19-7-9-2-1-3-12(17)14(9)18/h1-6,8H,7H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIRSCRJAQXPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CNC2=NC=NC3=C2C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327262 | |
| Record name | 7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666102 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine | |
CAS RN |
477861-87-3 | |
| Record name | 7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



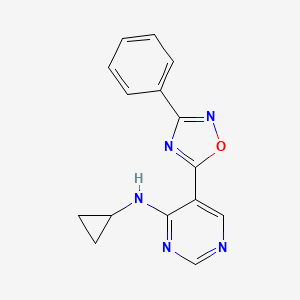
![N-(1-cyanocyclohexyl)-N-methyl-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide](/img/structure/B2783718.png)
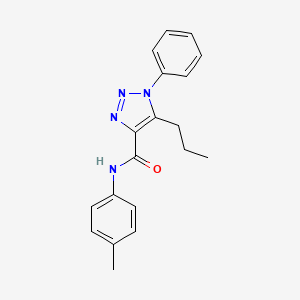
![3-methyl-4-oxo-1-phenyl-N-(2-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2783720.png)
![1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrole](/img/structure/B2783722.png)
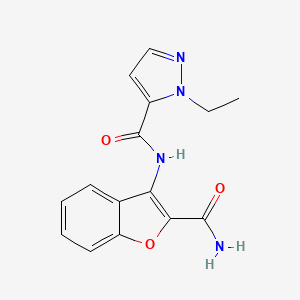
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]acetamide](/img/structure/B2783725.png)

![{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B2783730.png)
![5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2783732.png)
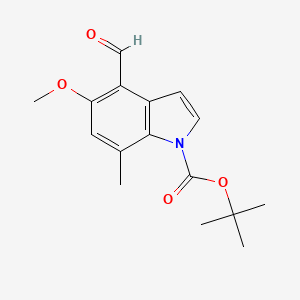
![(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2783735.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2783738.png)
